molecular formula C6H13O9P B13060355 Mannose-6-phosphate

Mannose-6-phosphate

Cat. No.: B13060355
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-QTVWNMPRSA-N
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Description

D-mannopyranose,6-(dihydrogenphosphate) is a phosphorylated sugar derivative, specifically a form of D-mannose 6-phosphate. It is a key intermediate in various biochemical pathways and plays a significant role in cellular metabolism. The compound is often involved in the glycosylation processes and is crucial for the proper functioning of lysosomal enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-mannopyranose,6-(dihydrogenphosphate) can be synthesized through the phosphorylation of D-mannose. One common method involves the use of phosphoric acid or phosphoryl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule .

Industrial Production Methods

Industrial production of D-mannopyranose,6-(dihydrogenphosphate) often involves enzymatic processes. Enzymes such as mannose kinase can catalyze the phosphorylation of D-mannose to produce the desired compound. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

D-mannopyranose,6-(dihydrogenphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-mannopyranose,6-(dihydrogenphosphate) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.

    Biology: Plays a role in glycosylation processes and is essential for the proper functioning of lysosomal enzymes.

    Medicine: Involved in enzyme replacement therapies for lysosomal storage diseases.

    Industry: Used in the production of bio-based chemicals and pharmaceuticals

Mechanism of Action

D-mannopyranose,6-(dihydrogenphosphate) exerts its effects primarily through its role in glycosylation. It acts as a substrate for enzymes involved in the addition of mannose-6-phosphate tags to lysosomal enzymes. These tags are recognized by this compound receptors, which facilitate the transport of enzymes to lysosomes. This process is crucial for the degradation of macromolecules within lysosomes .

Comparison with Similar Compounds

Similar Compounds

  • D-mannose 6-phosphate
  • β-D-mannose 6-phosphate
  • α-D-mannose 6-phosphate

Uniqueness

D-mannopyranose,6-(dihydrogenphosphate) is unique due to its specific role in the glycosylation of lysosomal enzymes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-6-phosphate receptors, making it essential for lysosomal enzyme targeting .

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1

InChI Key

NBSCHQHZLSJFNQ-QTVWNMPRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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